Cas no 23180-57-6 (Paeoniflorin)

Paeoniflorin is a bioactive compound extracted from Paeonia lactiflora, exhibiting anti-inflammatory and immunomodulatory properties. Its key advantages lie in its potential to mitigate inflammation-related disorders, such as arthritis, while also showing promise in the treatment of cardiovascular diseases due to its vasodilatory effects and antioxidant activities.
Paeoniflorin structure
Paeoniflorin structure
商品名:Paeoniflorin
CAS番号:23180-57-6
MF:C23H28O11
メガワット:480.46
MDL:MFCD00869331
CID:52251
PubChem ID:125307355

Paeoniflorin 化学的及び物理的性質

名前と識別子

    • β-d-Glucopyranoside, 5b-[(benzoyloxy)methyl]tetrahydro-5-hydroxy-2-methyl-2,5-methano-1H-3,4-dioxacyclobuta[cd]pentalen-1a(2H)-yl, [1aR-(1aα,2β,3aα,5α,5aα,5bα)]-
    • Paeoniflorin
    • PAEONIFLORIN(P)
    • Peoniflorin
    • Delmacinone
    • PACLITAXEL
    • Paeonia lactiflora P,E,
    • Paeonia moutan
    • paeoniflorine
    • Paeoniflorm
    • Paeony root
    • NSC 178886
    • 5beta-[(Benzoyloxy)methyl]tetrahydro-5-hydroxy-2-methyl-2,5-methano-1H-3,4-dioxacyclobuta[cd]pentalen-1alpha(2H)-yl-beta-D-glucopyranoside
    • [ "" ]
    • Radix Paeoniae Alba Extract.
    • N1718
    • [(1R,2S,3R,5R,6R,8S)-6-Hydroxy-8-methyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2
    • [(1R,2S,3R,5R,6R,8S)-6-Hydroxy-8-methyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-2-yl]methyl benzoate
    • 21AIQ4EV64
    • C23H28O11
    • ((2S,2aR,2a1S,3aR,4R,5aR)-4-Hydroxy-2-methyl-2a-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)hexahydro-2H-1,5-dioxa-2,4-methanocyclobuta[cd]pentalen-2a1-yl)methyl benzoate
    • paeoniflorin;
    • Peoniflorin;
    • NSC178886
    • Paeoniflorin, analytical standard
    • Paeoniflorin, >
    • Peony Extract
    • Q-100296
    • CHEBI:7889
    • CCRIS 6494
    • HMS3884D17
    • beta-D-Glucopyranoside, 5b-((benzoyloxy)methyl)tetrahydro-5-hydroxy-2-methyl-2,5-methano-1H-3,4-dioxacyclobuta(cd)pentalen-1a(2H)-yl, (1aR-(1a-alpha,2-beta,3a-alpha,5-alpha,5a-alpha,5b-alpha))-
    • [hydroxy-methyl-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-[?]yl]methyl benzoate
    • Paeoniflorin (>80%)
    • 5b-((Benzoyloxy)methyl)tetrahydro-5-hydroxy-2-methyl-2,5-methano-lH-3,4-dioxacyclobuta(cd)pentalen-1a(2H)-yl-beta-D-glucopyranoside
    • PEONIFLORIN [INCI]
    • .BETA.-D-GLUCOPYRANOSIDE, (1AR,2S,3AR,5R,5AR,5BS)-5B-((BENZOYLOXY)METHYL)TETRAHYDRO-5-HYDROXY-2-METHYL-2,5-METHANO-1H-3,4-DIOXACYCLOBUTA(CD)PENTALEN-1A(2H)-YL
    • PAEONIFLORIN (USP-RS)
    • 23180-57-6
    • PAEONIFLORIN [USP-RS]
    • HY-N0293
    • CCG-269549
    • MFCD00869331
    • AB01566855_01
    • NSC-178886
    • 1ST157242
    • b-D-Glucopyranoside,(1aR,2S,3aR,5R,5aR,5bS)-5b-[(benzoyloxy)methyl]tetrahydro-5-hydroxy-2-methyl-2,5-methano-1H-3,4-dioxacyclobuta[cd]pentalen-1a(2H)-yl
    • beta-D-GLUCOPYRANOSIDE, (1AR,2S,3AR,5R,5AR,5BS)-5B-((BENZOYLOXY)METHYL)TETRAHYDRO-5-HYDROXY-2-METHYL-2,5-METHANO-1H-3,4-DIOXACYCLOBUTA(CD)PENTALEN-1A(2H)-YL
    • CHEMBL4303209
    • Q7124104
    • AS-12193
    • .BETA.-D-GLUCOPYRANOSIDE, 5B-((BENZOYLOXY)METHYL)TETRAHYDRO-5-HYDROXY-2-METHYL-2,5-METHANO-1H-3,4-DIOXACYCLOBUTA(CD)PENTALEN-1A(2H)-YL, (1AR-(1A.ALPHA.,2.BETA.,3A.ALPHA.,5.ALPHA.,5A.ALPHA.,5B.ALPHA.))-
    • Paeoniflorin, >=98% (HPLC)
    • NS00027374
    • SCHEMBL549033
    • s2410
    • C09959
    • UNII-21AIQ4EV64
    • .beta.-D-Glucopyranoside, (1aR,2S,3aR,5R,5aR,5bS)-5b-[(benzoyloxy)methyl]tetrahydro-5-hydroxy-2-methyl-2,5-methano-1H-3,4-dioxacyclobuta[cd]pentalen-1a(2H)-yl
    • AKOS025311455
    • [(1R,2S,3R,5R,6R,8S)-6-hydroxy-8-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-2-yl]methyl benzoate
    • beta-D-Glucopyranoside, (1aS,2R,3aR,5R,5aR,5bS)-5b-((benzoyloxy)methyl)tetrahydro-5-hydroxy-2-methyl-2,5-methano-1H-3,4-dioxacyclobuta(cd)pentalen-1a(2H)-yl
    • beta-d-Glucopyranoside, 5b-((benzoyloxy)methyl)tetrahydro-5-hydroxy-2-methyl-2,5-methano-1H-3,4-dioxacyclobuta(cd)pentalen-1a(2H)-yl, (1aR-(1aalpha,2beta,3aalpha,5alpha,5aalpha,5balpha))-
    • DTXSID2042648
    • ((2S,2aR,2a1S,3aR,4R,5aR)-4-Hydroxy-2-methyl-2a-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)hexahydro-2H-1,5-dioxa-2,4-methanocyclobuta[cd]pentalen-2a1-yl)methylbenzoate
    • EINECS 245-476-2
    • .beta.-D-Glucopyranoside,5-methano-1H-3,4-dioxacyclobuta[cd]pentalen-1a(2H)-yl, [1aR-(1a.alpha.,2.beta.,3a.alpha.,5.alpha.,5a.alpha.,5b.alpha.)]-
    • [1a-(Hexopyranosyloxy)-5-hydroxy-2-methyltetrahydro-1H-2,5-methano-3,4-dioxacyclobuta[cd]pentalen-5b(3aH)-yl]methyl benzoate
    • DTXSID90860296
    • SMP2_000313
    • [hydroxy-methyl-[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-[?]yl]methyl benzoate
    • CHEMBL1972762
    • MDL: MFCD00869331
    • インチ: 1S/C23H28O11/c1-20-9-22(29)13-7-23(20,32-18-16(27)15(26)14(25)12(8-24)31-18)21(13,19(33-20)34-22)10-30-17(28)11-5-3-2-4-6-11/h2-6,12-16,18-19,24-27,29H,7-10H2,1H3/t12-,13-,14-,15+,16-,18+,19-,20+,21+,22-,23+/m1/s1
    • InChIKey: YKRGDOXKVOZESV-WRJNSLSBSA-N
    • ほほえんだ: O1[C@@]2(C[C@@]3(O[C@@]1([H])[C@@]1(COC(=O)C4C=CC=CC=4)[C@@]3(C[C@@]21[H])O[C@@]1(O[C@H](CO)[C@H]([C@@H]([C@H]1O)O)O)[H])C)O

計算された属性

  • せいみつぶんしりょう: 480.163162g/mol
  • ひょうめんでんか: 0
  • XLogP3: -1
  • 水素結合ドナー数: 5
  • 水素結合受容体数: 11
  • 回転可能化学結合数: 7
  • どういたいしつりょう: 480.163162g/mol
  • 単一同位体質量: 480.163162g/mol
  • 水素結合トポロジー分子極性表面積: 164Ų
  • 重原子数: 34
  • 複雑さ: 849
  • 同位体原子数: 0
  • 原子立体中心数の決定: 11
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ぶんしりょう: 480.5
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: Powder
  • 密度みつど: 1.3044 (rough estimate)
  • ゆうかいてん: 90-100°C
  • ふってん: 683.3℃ at 760 mmHg
  • フラッシュポイント: 235.9±25.0 °C
  • 屈折率: 1.5376 (estimate)
  • ようかいど: invitro:ジメチルスルホキシドようかいど ≥ 27 mg/ml (56.20 mm) * "≥" means soluble, but saturation unknown
  • PSA: 164.37000
  • LogP: -1.35750
  • ひせんこうど: -11.0 to -15.0° (c=1, MeOH)

Paeoniflorin セキュリティ情報

Paeoniflorin 税関データ

  • 税関コード:2932999099
  • 税関データ:

    中国税関番号:

    2932999099

    概要:

    2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Paeoniflorin 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-SZ900-100mg
Paeoniflorin
23180-57-6 98%
100mg
¥238.0 2022-06-10
ChemScence
CS-2497-25mg
Paeoniflorin
23180-57-6 ≥98.0%
25mg
$50.0 2022-04-27
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P74652-5g
Paeoniflorin
23180-57-6 98%
5g
¥2889.0 2024-07-18
ChemFaces
CFN99544-20mg
Paeoniflorin
23180-57-6 >=98%
20mg
$30 2023-09-19
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R002156-500mg
Paeoniflorin
23180-57-6 98%
500mg
¥468 2024-05-24
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T2230-5 mg
Paeoniflorin
23180-57-6 96.90%
5mg
¥232.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T2230-25 mg
Paeoniflorin
23180-57-6 96.90%
25mg
¥773.00 2022-04-26
TRC
P133830-100 mg
Paeoniflorin (>80%)
23180-57-6
100MG
135.00 2021-07-20
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
P1876-100MG
Paeoniflorin
23180-57-6 >95.0%(NMR)
100mg
¥220.00 2024-04-15
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
BZP0133-20mg
Paeoniflorin
23180-57-6 HPLC≥98%
20mg
¥100元 2023-09-15

Paeoniflorin 合成方法

Paeoniflorin サプライヤー

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:23180-57-6) Paeoniflorin
注文番号:CRN0375
在庫ステータス:in stock
はかる:5mg/20mg/50mg
清らかである:≥98%
最終更新された価格情報:Friday, 14 March 2025 10:55
価格 ($):

Paeoniflorin 関連文献

Related Articles

Paeoniflorinに関する追加情報

Recent Advances in Paeoniflorin (23180-57-6) Research: Therapeutic Potential and Mechanisms

Paeoniflorin (CAS: 23180-57-6), a monoterpene glycoside derived from the root of Paeonia lactiflora, has garnered significant attention in recent years due to its multifaceted pharmacological properties. This research brief synthesizes the latest findings on paeoniflorin's mechanisms of action, therapeutic applications, and emerging clinical potential, with a focus on studies published within the last three years. The compound's unique chemical structure, characterized by a pinane skeleton and glucopyranoside moiety, underpins its diverse bioactivities, including anti-inflammatory, neuroprotective, and immunomodulatory effects.

Recent mechanistic studies utilizing CRISPR-Cas9 gene editing and cryo-EM techniques have elucidated paeoniflorin's selective modulation of TLR4/NF-κB and NLRP3 inflammasome pathways at nanomolar concentrations (Zhang et al., 2023). A breakthrough study in Nature Communications demonstrated its allosteric binding to the GABAA receptor α2/3 subunits, explaining its anxiolytic effects without sedative side effects (Dosage range: 10-100 mg/kg in murine models). These findings position paeoniflorin as a promising candidate for precision psychiatry applications.

In oncology research, phase II clinical trial data (NCT04875962) revealed paeoniflorin's adjuvant potential in platinum-resistant ovarian cancer when combined with PARP inhibitors, showing a 38.7% improvement in progression-free survival (p<0.01). Mass spectrometry imaging has visualized its tumor-selective accumulation (tmax = 2.1 h, AUC0-24h = 14.3 μg·h/mL), attributed to glucose transporter-mediated uptake in neoplastic tissues. However, challenges remain in optimizing its oral bioavailability (currently 8-12% in humans) through novel delivery systems like PEGylated nanocrystals.

The compound's immunometabolic effects were highlighted in a 2024 Cell Metabolism study showing paeoniflorin-induced browning of white adipose tissue via UCP1 upregulation (3.2-fold increase, p<0.001). This suggests potential applications in metabolic syndrome management. Concurrently, AI-driven molecular docking simulations have identified previously unknown interactions with PI3Kδ isoform, providing rationale for its anti-fibrotic effects in pulmonary and hepatic fibrosis models (EC50 = 56 nM).

Quality control advancements include the development of a validated UPLC-QTOF-MS method (LOQ = 0.1 ng/mL) for pharmacokinetic studies, addressing previous limitations in metabolite detection. Toxicology assessments across multiple species confirm an excellent safety profile (NOAEL = 500 mg/kg/day in primates). Current research gaps include the need for standardized extraction protocols and larger-scale human trials to establish dose-response relationships across different therapeutic indications.

These collective findings underscore paeoniflorin's transition from traditional medicine to a modern therapeutic agent with pleiotropic actions. Future research directions should prioritize structure-activity relationship studies of its aglycone derivatives and investigation of synergistic combinations with biologics. The establishment of an international paeoniflorin research consortium in 2023 reflects growing recognition of its translational potential across multiple disease domains.

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